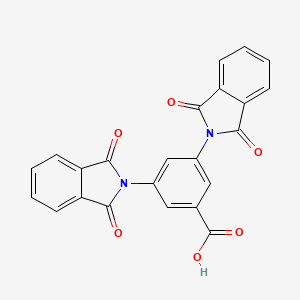![molecular formula C22H16BrClN2O4 B5084094 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound known for its potential applications in various scientific fields. Its structural backbone features benzoxazole, phenyl, and acetamide moieties, imparting unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Bromination: : The synthesis typically begins with the bromination of phenoxy compounds under controlled conditions using bromine or N-bromosuccinimide in solvents like acetic acid or carbon tetrachloride.
Substitution Reaction: : The next step involves a nucleophilic substitution reaction where 4-bromophenoxy derivative reacts with 2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazole under basic conditions (e.g., potassium carbonate in DMF).
Acylation: : Finally, the product undergoes acylation with acetic anhydride in the presence of a base, like triethylamine, forming the desired acetamide compound.
Industrial Production Methods: : For industrial-scale production, continuous flow reactors and microwave-assisted synthesis are employed to optimize reaction times and yields, ensuring high-purity outputs and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce more polar functionalities, enhancing its reactivity.
Reduction: : Reduction reactions can be employed to modify its halogenated phenyl rings, creating diverse derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide in acetic acid.
Reduction: : Catalysts like palladium on carbon under hydrogen atmosphere.
Substitution: : Conditions involving sodium hydride in DMF for nucleophilic substitutions.
Major Products: : The major products are typically halogen-substituted aromatic compounds or modified benzoxazole derivatives, which may find applications in materials science and pharmacology.
Scientific Research Applications
This compound has diverse scientific research applications:
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of novel compounds.
Medicine: : Investigated for its therapeutic potential, particularly in designing anti-inflammatory and anticancer agents.
Industry: : Used in the development of advanced materials like polymers and dyes, leveraging its stable aromatic structure.
Mechanism of Action
Mechanism
Interaction with Molecular Targets: : The compound binds to specific protein targets, modulating their activity.
Pathways Involved: : It may inhibit or activate enzymatic pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
2-(4-Fluorophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
Uniqueness: : The presence of bromine and chlorine atoms in the aromatic rings of 2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide confers it unique electronic properties, making it more reactive in substitution reactions and potentially more potent in biological applications compared to its analogs.
Hope this fulfills your needs! Let me know if there’s anything else you’d like to dive into.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O4/c1-28-19-8-2-13(10-17(19)24)22-26-18-11-15(5-9-20(18)30-22)25-21(27)12-29-16-6-3-14(23)4-7-16/h2-11H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHDXQUALCRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)propan-2-ol;hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one](/img/structure/B5084048.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone](/img/structure/B5084101.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
